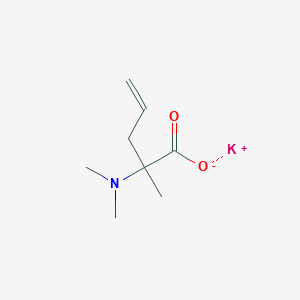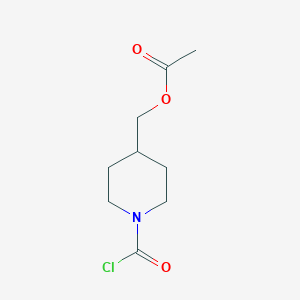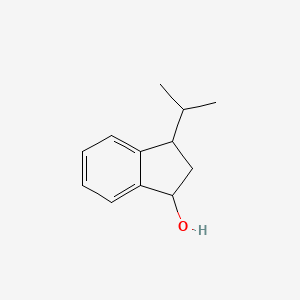
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as dihydrocarveol and has a molecular formula of C10H18O.
Mecanismo De Acción
The mechanism of action of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators such as COX-2 and iNOS. It also scavenges free radicals and prevents oxidative stress-induced damage.
Biochemical and physiological effects:
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. In addition, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol in lab experiments is its low toxicity. It is also readily available and relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol. One possible direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the field of food science, as it has been found to have flavor-enhancing properties. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol can be achieved through various methods. One of the commonly used methods is the reduction of carvone using sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of dihydrocarvone using a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties. It has also been shown to have potent antioxidant activity and can protect against oxidative stress-induced damage.
In addition to its medicinal properties, 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has also been studied for its potential applications in the field of agriculture. It has been found to have insecticidal properties and can be used as a natural pesticide.
Propiedades
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSFZLVYDLYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

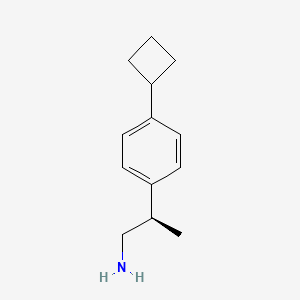

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)
![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
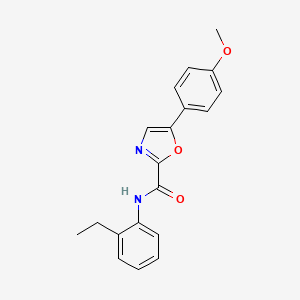
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)
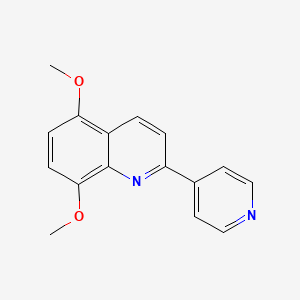
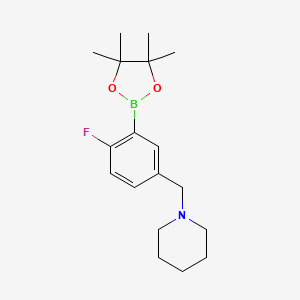
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
